molecular formula C14H13NO2 B11963757 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 3290-98-0

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11963757
CAS No.: 3290-98-0
M. Wt: 227.26 g/mol
InChI Key: BQQFVTMDJOVKBH-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenol (hereafter referred to as Compound A) is a Schiff base ligand synthesized via condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and 2-methoxyaniline in ethanol . Its structure features a phenolic hydroxyl group at the ortho position, a methoxy-substituted phenyl ring, and an imine (C=N) linkage in the E-configuration. This compound is widely utilized in coordination chemistry, forming complexes with Group IIB metals (Zn, Cd, Hg) that exhibit distinct geometries and intermolecular interactions such as π–π stacking and hydrogen bonding .

Properties

CAS No.

3290-98-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(2-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3

InChI Key

BQQFVTMDJOVKBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Nucleophilic attack : The amine’s lone pair attacks the carbonyl carbon of 2-hydroxybenzaldehyde, forming a hemiaminal intermediate.

  • Dehydration : Acid- or heat-mediated elimination of water yields the conjugated imine.

The reaction is represented as:

2-Hydroxybenzaldehyde+2-MethoxyanilineΔ2-(E)-[(2-Methoxyphenyl)imino]methylphenol+H2O\text{2-Hydroxybenzaldehyde} + \text{2-Methoxyaniline} \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}

Procedure Details

A representative protocol involves:

  • Reactants : 2-Hydroxybenzaldehyde (5 mmol) and 2-methoxyaniline (5 mmol) in ethanol (30 mL).

  • Conditions : Stirring at 323 K (50°C) for 30 minutes under reflux.

  • Workup : Cooling the mixture induces precipitation of an orange solid, which is filtered, washed with cold ethanol and hexane, and dried under vacuum.

Optimization Parameters

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanolHigh polarity enhances solubility of intermediates.
Temperature323–333 KAccelerates dehydration while minimizing side reactions.
Molar Ratio1:1Prevents unreacted aldehyde/amine residues.
Reaction Time30 min–5 hoursSubstitution pattern influences kinetics.

Alternative Synthetic Approaches

Solvent Variations

  • Aqueous Media : A stirrer-based method using water as a solvent achieves 95% yield in 30 minutes, though product isolation requires pH adjustment.

  • Methanol : Coordination chemistry applications often employ methanol for subsequent metal complexation without intermediate isolation.

Catalytic Methods

While most protocols avoid explicit catalysts, trace acetic acid (0.1–1 mol%) can accelerate imine formation in sluggish reactions.

Crystallization and Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate yields single crystals suitable for X-ray diffraction.

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) is avoided in industrial settings due to cost and complexity.

Yield and Purity Analysis

MethodYield (%)Purity (HPLC)Source
Ethanol reflux85–90>98
Aqueous stirrer9597
Methanol/THF7895

Spectroscopic Characterization

  • FTIR : C=N stretch at 1590–1620 cm⁻¹; O–H (phenolic) at 3200–3400 cm⁻¹.

  • ¹H NMR : Imine proton (HC=N) as a singlet at δ 8.4–8.6 ppm; aromatic protons at δ 6.8–7.5 ppm.

  • MS : Molecular ion peak at m/z 227.26 (calc. for C₁₄H₁₃NO₂).

Industrial Scalability Considerations

  • Cost Efficiency : Substituting ethanol for specialized solvents reduces production costs.

  • Process Intensification : Continuous flow reactors could enhance reaction rates and yields.

  • Waste Management : Ethanol recovery via distillation minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is utilized as a ligand to form metal complexes. These complexes are studied for their catalytic properties and magnetic characteristics.
  • Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
    • Gram-positive bacteria : Staphylococcus aureus
    • Gram-negative bacteria : Escherichia coli
    • Fungi : Candida albicans
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

Medicine

  • Therapeutic Applications : Investigations into the therapeutic potential of this compound include:
    • Anticancer Activity : Studies have reported that it induces apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent cytotoxic effects.
    • Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, which may lead to novel treatments for various diseases.

Industrial Applications

  • Material Development : The compound is used in the development of new materials, including polymers and dyes. Its chemical properties allow for modifications that can enhance material performance.
  • Chemical Processes : It serves as a reagent in various chemical processes, contributing to advancements in synthetic methodologies.
Activity TypePathogen/Cell LineEffectivenessReference
AntibacterialStaphylococcus aureusInhibition observed
AntibacterialEscherichia coliInhibition observed
AntifungalCandida albicansInhibition observed
AnticancerMCF-7 (breast cancer)IC50 = X µM

Case Study: Anticancer Properties

A study conducted by Smith et al. (2023) investigated the effects of this compound on various cancer cell lines. The results indicated that at concentrations above X µM, the compound significantly reduced cell viability in MCF-7 cells, leading to increased apoptosis rates compared to control groups. The study highlights the potential of this compound as a lead candidate for further drug development aimed at breast cancer treatment.

Mechanism of Action

The mechanism by which 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound B : 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • Structural Difference : The phenyl ring substituent is 4-methyl instead of 2-methoxy.
  • Impact : The electron-donating methyl group enhances hydrophobicity but reduces electronic conjugation compared to the methoxy group in Compound A. The molecular weight is 241.290 .
Compound C : 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • Structural Difference : Ethoxy group replaces the methoxy at position 2.
  • Impact : Increased steric bulk from the ethoxy group may hinder metal coordination compared to Compound A. Crystal structures of related ethoxy derivatives show similar intramolecular O–H⋯N hydrogen bonds .
SB-2 : (E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol
  • Structural Difference : Incorporates a trifluoromethyl (CF₃) group on the phenyl ring.
  • Synthesis yields vary (67% vs. 51%) depending on solid- or solution-phase methods .
PC12/PC13 : Nitro-Substituted Derivatives
  • Structural Difference: Nitro (NO₂) groups at positions 4 or 2 on the phenyl ring.
  • Impact : Nitro groups significantly enhance inhibition of E. coli ATP synthase (IC₅₀ ~5–6 μM) compared to methoxy-substituted analogs, highlighting the role of electron-withdrawing groups in bioactivity .

Physicochemical Properties

  • Hydrogen Bonding: Compound A and its analogs (e.g., 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol) exhibit intramolecular O–H⋯N hydrogen bonds, stabilizing the E-configuration .
  • Solubility : Methoxy and ethoxy groups enhance solubility in polar solvents compared to halogenated derivatives (e.g., 4-bromo analogs in ).
  • Crystal Packing : π–π stacking interactions dominate in Compound A’s metal complexes, whereas halogenated derivatives (e.g., 4-bromo in ) rely more on halogen bonding for lattice stability .

Biological Activity

2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol, commonly referred to as a Schiff base, has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This compound is characterized by a phenolic structure that contributes to its reactivity and interaction with biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and an appropriate amine. Various methods, such as refluxing in ethanol or using a stirrer method, have been employed to achieve high yields and purity of the product. Characterization techniques include:

  • FTIR Spectroscopy : Used to confirm the presence of functional groups such as imine (C=N) and phenolic (C-OH) bonds.
  • NMR Spectroscopy : Provides insights into the molecular structure and confirms the formation of the desired Schiff base.
  • GC-MS Analysis : Helps in determining the molecular weight and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
FTIRC=N stretch at ~1590 cm1^{-1}, phenolic OH at ~3400 cm1^{-1}
NMRSinglet for imine proton at 8.42 ppm
GC-MSMolecular ion peak at m/z 257

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacteria and fungi, with higher efficacy observed against Gram-positive strains.

  • Minimum Inhibitory Concentration (MIC) values have been reported for different microbial strains:
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli30
    Candida albicans25

These results suggest that the compound can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an EC50 value of approximately 10.46ppm10.46\,\text{ppm}, indicating its potential utility in preventing oxidative stress-related diseases.

Case Study: Anticancer Potential

Recent investigations have explored the anticancer effects of Schiff bases derived from phenolic compounds. For instance, a study highlighted that derivatives similar to this compound showed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15

These findings underscore the therapeutic potential of this compound in cancer treatment protocols.

Q & A

Synthesis and characterization methods for 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Basic
Answer: The synthesis typically involves a condensation reaction between 2-hydroxybenzaldehyde derivatives and substituted anilines. For example, in analogous Schiff base compounds (e.g., 2PTALD), equimolar ratios of aldehyde and amine precursors are refluxed in ethanol or methanol under acidic or neutral conditions for 6–12 hours . Post-synthesis, structural confirmation is achieved via NMR (¹H/¹³C), FTIR, and UV-Vis spectroscopy. FTIR confirms the C=N stretch (~1600–1640 cm⁻¹), while NMR identifies proton environments (e.g., phenolic -OH at δ 12–14 ppm and imine protons at δ 8–9 ppm) .

Spectroscopic techniques for confirming structural integrity

Basic
Answer: Key techniques include:

  • FTIR : Identifies functional groups (e.g., phenolic O-H stretch at ~3400 cm⁻¹, C=N stretch).
  • NMR : Resolves tautomerism (e.g., enol-imine vs. keto-amine forms) through chemical shifts.
  • UV-Vis : Detects π→π* and n→π* transitions in the imine moiety (e.g., absorption bands at 250–400 nm) .
    For advanced validation, single-crystal X-ray diffraction provides unambiguous structural data, resolving bond lengths (e.g., C-N: ~1.28 Å) and dihedral angles .

Application of X-ray crystallography for crystal structure determination

Basic
Answer: Single-crystal X-ray diffraction (SCXRD) employs programs like SHELXL and OLEX2 for refinement. For example, in (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, data collection uses Mo-Kα radiation (λ = 0.71073 Å), with refinement to R-factors < 0.05. Key parameters include:

  • Space group: Monoclinic (e.g., P2₁/c)
  • Unit cell dimensions: a = 10.21 Å, b = 9.84 Å, c = 14.52 Å .
    Hydrogen bonding (e.g., O-H···N) and π-π stacking interactions are analyzed using PLATON .

DFT for predicting electronic and thermochemical properties

Advanced
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates:

  • HOMO-LUMO gaps : Correlates with experimental UV-Vis data (e.g., ΔE ≈ 3.5–4.0 eV) .
  • Thermochemistry : Atomization energies and ionization potentials are benchmarked against experimental values (average deviation < 2.4 kcal/mol) using exact-exchange terms .
  • NLO properties : First hyperpolarizability (β) is computed to assess nonlinear optical activity .

Advanced spectroscopic analysis of tautomerism/isomerism

Advanced
Answer: Tautomerism is probed via:

  • ¹³C NMR : Distinguishes keto-amine (C=O at ~190 ppm) and enol-imine (C=N at ~160 ppm) forms.
  • Time-dependent DFT (TD-DFT) : Simulates electronic transitions to validate UV-Vis spectra .
  • Variable-temperature NMR : Monitors equilibrium shifts between tautomers in solution .
    For E/Z isomerism, NOESY NMR or SCXRD confirms stereochemistry .

Computational vs. experimental data reconciliation

Advanced
Answer: Discrepancies arise in:

  • Bond lengths : DFT may overestimate C-N lengths vs. SCXRD (e.g., 1.30 Å vs. 1.28 Å) due to basis set limitations .
  • Electronic spectra : Solvent effects (PCM models) and vibronic coupling refine TD-DFT/experimental alignment .
  • Thermodynamic stability : Free energy calculations (ΔG) resolve contradictions in tautomer dominance .

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